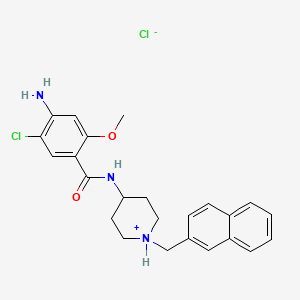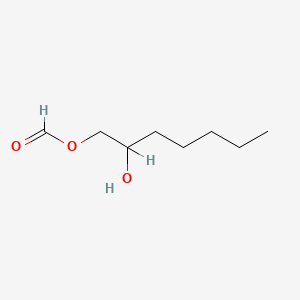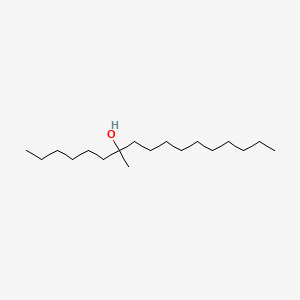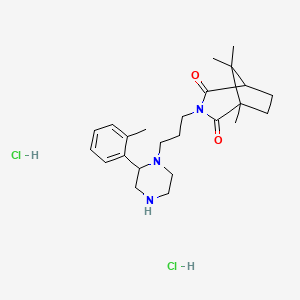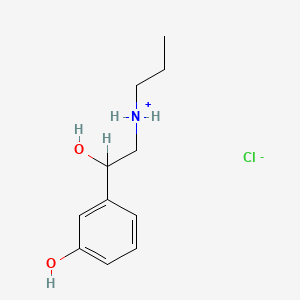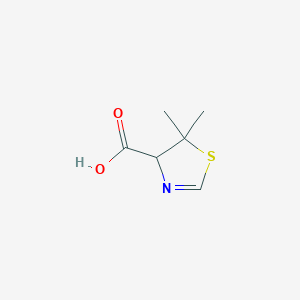
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium is an organic compound with the molecular formula C8H15ClIO3Mg . It is a magnesium iodide derivative, often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium typically involves the reaction of ethyl 4-chloro-3-ethoxy-3-hydroxybutyrate with magnesium iodide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodomagnesium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. For example, in nucleophilic substitution reactions, the iodomagnesium group can be replaced by other nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium can be compared with other similar compounds such as:
Ethyl 4-chloro-3-hydroxybutyrate: This compound lacks the iodomagnesium group and has different reactivity and applications.
Magnesium iodide: While it shares the magnesium iodide component, it does not have the ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato moiety, making its applications distinct.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
66161-48-6 |
|---|---|
Molecular Formula |
C8H14ClIMgO4 |
Molecular Weight |
360.86 g/mol |
IUPAC Name |
magnesium;1-chloro-2,4-diethoxy-4-oxobutan-2-olate;iodide |
InChI |
InChI=1S/C8H14ClO4.HI.Mg/c1-3-12-7(10)5-8(11,6-9)13-4-2;;/h3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HDGQSOSMWKIJQR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(CCl)([O-])OCC.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


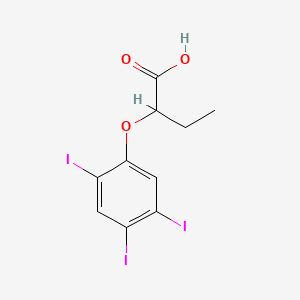

![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)

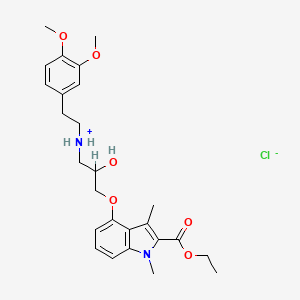
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
